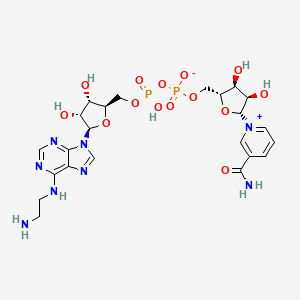
N6-(2-Aminoethyl)-NAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(2-Aminoethyl)-NAD: is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in various biochemical processes, including redox reactions, signaling pathways, and enzymatic functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-NAD typically involves the modification of NAD through the introduction of an aminoethyl group at the N6 position of the adenine ring. One common method involves the reaction of NAD with 2-aminoethyl chloride under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N6-(2-Aminoethyl)-NAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
N6-(2-Aminoethyl)-NAD has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying enzyme mechanisms.
Biology: The compound is used in studying cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N6-(2-Aminoethyl)-NAD involves its interaction with various enzymes and proteins. The aminoethyl group at the N6 position enhances its binding affinity to certain enzymes, thereby modulating their activity. The compound participates in redox reactions, transferring electrons and hydrogen ions, which are crucial for cellular energy production and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N6-Methyl-NAD
- N6-Ethyl-NAD
- N6-Propyl-NAD
Comparison
N6-(2-Aminoethyl)-NAD is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to other N6-substituted NAD derivatives, this compound exhibits higher binding affinity to certain enzymes and greater stability under physiological conditions. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H32N8O14P2 |
|---|---|
Peso molecular |
706.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 |
Clave InChI |
QDIRJGBLIZPDDJ-BSLNIGMPSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
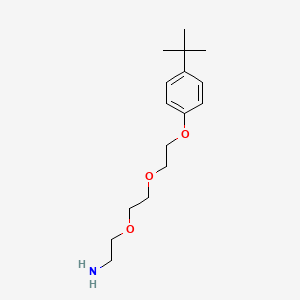
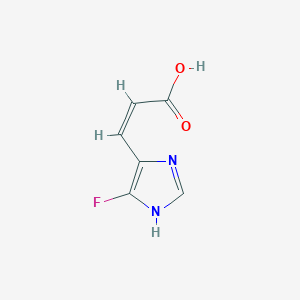


![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)

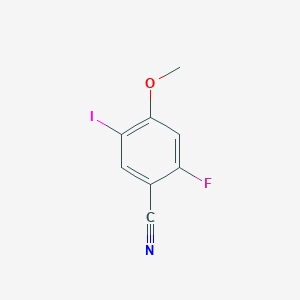
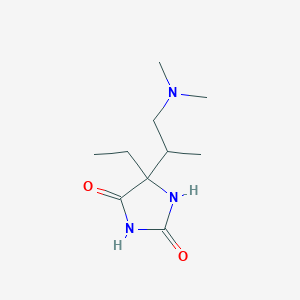
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

